molecular formula C25H28N2O5 B11163803 7-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

7-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11163803
M. Wt: 436.5 g/mol
InChI Key: CGQKOFBPFXPPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a chromenone core

Preparation Methods

The synthesis of 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one typically involves a multi-step processThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring is known to modulate the activity of neurotransmitter receptors, while the chromenone core can interact with various enzymes involved in metabolic pathways. These interactions lead to the modulation of biological processes, which can result in therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and chromenone-based molecules. Compared to these compounds, 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Some similar compounds are:

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C25H28N2O5/c1-16-17(2)25(29)32-24-18(3)22(10-9-21(16)24)31-15-23(28)27-13-11-26(12-14-27)19-5-7-20(30-4)8-6-19/h5-10H,11-15H2,1-4H3

InChI Key

CGQKOFBPFXPPRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.